molecular formula C16H12ClN3O6 B5685143 2-(2-chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide

2-(2-chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide

Cat. No. B5685143
M. Wt: 377.73 g/mol
InChI Key: DFUKBPMPFWOVMX-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide, commonly referred to as CPH86, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This molecule belongs to the class of hydrazide derivatives and has been shown to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of CPH86 is not fully understood. However, studies have shown that it exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. CPH86 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Additionally, CPH86 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that CPH86 exhibits significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, CPH86 has been shown to reduce oxidative stress and increase the activity of antioxidant enzymes. Furthermore, CPH86 has been shown to induce cell death in cancer cells by inhibiting the activity of certain signaling pathways involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the major advantages of CPH86 is its ability to exhibit significant biological effects at low concentrations. Additionally, CPH86 has been shown to exhibit low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent. However, the limitations of CPH86 include its poor solubility in water and its instability in acidic conditions.

Future Directions

There are several potential future directions for the study of CPH86. One potential direction is the development of novel formulations of CPH86 that improve its solubility and stability. Additionally, further studies are needed to fully elucidate the mechanism of action of CPH86 and to identify its molecular targets. Furthermore, studies are needed to evaluate the potential of CPH86 as a therapeutic agent in animal models and clinical trials.

Synthesis Methods

The synthesis of CPH86 involves the reaction of 2-chlorophenol with ethyl chloroacetate in the presence of sodium hydride to yield 2-(2-chlorophenoxy)acetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to obtain 2-(2-chlorophenoxy)acetohydrazide. The final step involves the reaction of 6-nitro-1,3-benzodioxole-5-carbaldehyde with the hydrazide to yield CPH86.

Scientific Research Applications

CPH86 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, CPH86 has been shown to possess anticancer properties and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O6/c17-11-3-1-2-4-13(11)24-8-16(21)19-18-7-10-5-14-15(26-9-25-14)6-12(10)20(22)23/h1-7H,8-9H2,(H,19,21)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUKBPMPFWOVMX-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)COC3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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